Cas no 24356-60-3 (Cephapirin sodium)

Cephapirin sodium is a first-generation cephalosporin antibiotic with a beta-lactam structure, derived from 7-aminocephalosporanic acid. It exhibits broad-spectrum activity against Gram-positive bacteria, including penicillinase-producing staphylococci, and some Gram-negative organisms. The sodium salt formulation enhances water solubility, facilitating intravenous or intramuscular administration. Cephapirin sodium is particularly valued for its rapid bactericidal action, achieved through inhibition of bacterial cell wall synthesis. Its stability in aqueous solutions and compatibility with common infusion fluids make it suitable for clinical use. The compound is primarily employed in veterinary medicine for treating mastitis in dairy cattle, owing to its efficacy and favorable pharmacokinetic profile, including low protein binding and rapid excretion.
Cephapirin sodium structure
Cephapirin sodium structure
Product name:Cephapirin sodium
CAS No:24356-60-3
MF:C17H16N3NaO6S2
Molecular Weight:445.4452
MDL:MFCD07793329
CID:52501
PubChem ID:23675312

Cephapirin sodium 化学的及び物理的性質

名前と識別子

    • Cefapirin sodium
    • Sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • Cefapirin Sodium Salt
    • CEPHAPIRIN
    • Cephapirin SodiuM
    • Ambrocef
    • blp1322
    • Bristocef
    • CEFADYL
    • Cefa-Lak
    • cefaloject
    • cefatrexyl
    • Cef-Lak
    • Piricef
    • sodium cephapirin
    • Today
    • Sodium cefapirin
    • Cefatrex
    • Sodium 7-(pyrid-4-ylthioacetamido)cephalosporanate
    • Cephapirin sodium salt
    • Brisfirina
    • Cephatrexyl
    • Brisporin
    • 431LFF7I7J
    • Cefadyl IM/IV
    • Cefa-Lak (Veterinary)
    • BLP 1322
    • 7-(alpha-(4-Pyridylthio)acetamido)cephalosporanic acid sodium salt
    • DSSTox_CID_25574
    • DSSTox_RID_80971
    • DSSTox_GSID_45574
    • sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • CCG-38912
    • Cephapirin Monosodium Salt
    • CEPHAPIRIN SODIUM [USP MONOGRAPH]
    • NSC-179171
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-,monosodium salt, (6R,7R)-
    • NCGC00093735-01
    • Cefadyl (TN)
    • NSC179171
    • Tox21_110772_1
    • CEFAPIRIN SODIUM (MART.)
    • Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[2-(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate acetate (ester)
    • UNII-431LFF7I7J
    • CHEBI:3545
    • HMS1920K13
    • CEPHAPIRIN SODIUM (USP MONOGRAPH)
    • 24356-60-3
    • Salt, Cephapirin Monosodium
    • sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(pyridin-4-ylsulfanyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • CHEMBL1201043
    • CEFAPIRIN SODIUM [EP MONOGRAPH]
    • Cefapirin sodium, analytical standard
    • SCHEMBL64430
    • 3-[(Acetyloxy)methyl]-8-oxo-7-{(4-pyridinylthio)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monosodium salt
    • CEPHAPIRIN SODIUM (USP-RS)
    • sodium (6R,7R)-3-((acetyloxy)methyl)-8-oxo-7-(((pyridin-4-ylsulfanyl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • Cephapirin sodium [USAN:USP]
    • EINECS 246-194-2
    • 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-, acetate (ester), monosodium salt
    • (6R,7R)-3-[(Acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium
    • HMS2091A16
    • Cephapirin sodium (USP)
    • HMS1570L03
    • CEPHAPIRIN SODIUM [ORANGE BOOK]
    • Cephapirin sodium [USAN]
    • sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-{[(pyridin-4-ylsulfanyl)acetyl]amino}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • EU-0100279
    • BL-P 1322
    • 7-(.ALPHA.-(4-PYRIDYLTHIO)ACETAMIDO)CEPHALOSPORANIC ACID SODIUM SALT
    • CAS-24356-60-3
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-(((4-pyridylthio)acetyl)amino)-, monosodium salt, (6R-trans)-
    • CEPHAPIRIN SODIUM [GREEN BOOK]
    • Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate
    • HMS500C04
    • CEFAPIRIN SODIUM [WHO-DD]
    • CEPHAPIRIN SODIUM (USP IMPURITY)
    • CEPHAPIRIN SODIUM [USP IMPURITY]
    • CEPHAPIRIN SODIUM SALT [MI]
    • C74249
    • CEFAPIRIN SODIUM [JAN]
    • Cephapirin, Sodium
    • NCGC00017093-01
    • AS-83522
    • NSC 179171
    • Monosodium Salt, Cephapirin
    • Cefalak
    • Antibiotic BL-P 1322
    • Tox21_110772
    • DTXSID7045574
    • (7R,7aR)-3-(acetyloxymethyl)-6-oxo-7-(2-(4-pyridylthio)acetylamino)-2H,7H-azet idino[2,1-b]1,3-thiazine-4-carboxylic acid, sodium salt
    • Cephatrexil
    • BL-P-1322
    • Cefapirin sodium (JAN)
    • Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-((4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • Z3041521731
    • Cela-Lak/ToDay
    • Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(4-pyridylthio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate (ester)
    • AKOS024282660
    • Cephapirin sodium, >=96%
    • A924266
    • SPECTRUM1500167
    • Cephapirin sodium, United States Pharmacopeia (USP) Reference Standard
    • CEFAPIRIN SODIUM (EP MONOGRAPH)
    • NCGC00162116-04
    • Cefa lak
    • Sodium; (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-((2-pyridin-4-ylsulfanylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • Cephapirin sodium (USAN:USP)
    • CEPHAPIRIN SODIUM [USP-RS]
    • D00908
    • EN300-7415509
    • C08101
    • C 8270
    • Q27106128
    • Sodium (6R-trans)-3-(acetoxymethyl)-8-oxo-7-[(4-pyridylthio)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • Prestwick_27
    • CEFAPIRIN SODIUM [MART.]
    • Cefapirina sodica
    • Cefapirin sodium, European Pharmacopoeia (EP) Reference Standard
    • DTXCID5025574
    • 1ST7004A
    • Cephapirin sodium
    • MDL: MFCD07793329
    • インチ: 1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1/t13-,16-;/m1./s1
    • InChIKey: VGEOUKPOQQEQSX-OALZAMAHSA-M
    • SMILES: S1C([H])([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(C([H])([H])SC1C([H])=C([H])N=C([H])C=1[H])=O)=O.[Na+]

計算された属性

  • Exact Mass: 445.037822g/mol
  • Surface Charge: 0
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 9
  • 回転可能化学結合数: 8
  • Exact Mass: 445.037822g/mol
  • 単一同位体質量: 445.037822g/mol
  • Topological Polar Surface Area: 179Ų
  • Heavy Atom Count: 29
  • 複雑さ: 713
  • 同位体原子数: 0
  • 原子立体中心数の決定: 2
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 2
  • Surface Charge: 0
  • 互变异构体数量: 2

じっけんとくせい

  • Color/Form: 未確定
  • PSA: 179.33000
  • LogP: -0.53050
  • Solubility: 未確定

Cephapirin sodium Security Information

  • Signal Word:Warning
  • 危害声明: H302
  • Warning Statement: P280-P305+P351+P338
  • 危険カテゴリコード: R36/37/38;R42/43
  • セキュリティの説明: S26; S36
  • RTECS号:XI0382000
  • 危険物標識: Xn
  • Risk Phrases:R36/37/38; R42/43
  • 储存条件:Inert atmosphere,2-8°C
  • 安全术语:S26;S36

Cephapirin sodium Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D630743-25g
Cefapirin sodium
24356-60-3 97%
25g
$280 2024-06-05
eNovation Chemicals LLC
D630743-500g
Cefapirin sodium
24356-60-3 97%
500g
$1500 2024-06-05
TRC
C261510-25mg
Cephapirin Sodium
24356-60-3
25mg
$ 351.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QO640-200mg
Cephapirin sodium
24356-60-3 97%
200mg
218.0CNY 2021-07-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD120385-5g
Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
24356-60-3 97%
5g
¥1752.0 2022-03-01
TRC
C261510-250mg
Cephapirin Sodium
24356-60-3
250mg
$ 894.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C873437-5g
Cefapirin sodium
24356-60-3 96%
5g
¥1,680.00 2022-09-02
TRC
C261510-100mg
Cephapirin Sodium
24356-60-3
100mg
$ 617.00 2023-09-08
MedChemExpress
HY-A0153A-10mM*1mLinDMSO
Cephapirin sodium
24356-60-3 99.34%
10mM*1mLinDMSO
¥550 2022-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5038-200 mg
Cephapirin Sodium
24356-60-3 95.54%
200mg
¥1720.00 2022-04-26

Cephapirin sodium 関連文献

Cephapirin sodiumに関する追加情報

Cephapirin Sodium (CAS No. 24356-60-3): A Comprehensive Overview of Its Pharmacological Properties, Clinical Applications, and Research Advancements

Cephapirin Sodium, with the CAS No. 24356-60-3, is a pivotal cephalosporin antibiotic that has garnered significant attention in the field of antimicrobial therapy. As a beta-lactam antibiotic, it belongs to the cephalosporin class, which is widely recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound is particularly notable for its extended spectrum and enhanced stability against beta-lactamase enzymes, making it a critical component in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections. Recent advancements in drug delivery systems and molecular modifications have further expanded its therapeutic potential, positioning Cephapirin Sodium as a key player in modern antimicrobial research.

The chemical structure of Cephapirin Sodium is characterized by a cephalosporin core with a beta-lactam ring, which is essential for its antibacterial activity. This structure allows it to inhibit bacterial cell wall synthesis by targeting the peptidoglycan cross-linking process. The sodium salt form enhances its solubility and bioavailability, ensuring effective pharmacokinetic profiles in vivo. Studies published in 2021 have demonstrated that the molecular modifications of Cephapirin Sodium can significantly improve its efficacy against multidrug-resistant pathogens, highlighting its role in antimicrobial resistance management.

Cephapirin Sodium is primarily used in the treatment of bacterial infections that are resistant to other beta-lactam antibiotics. Its clinical applications include the management of acute exacerbations of chronic obstructive pulmonary disease (COPD), community-acquired pneumonia, and urinary tract infections caused by Gram-negative bacteria. Recent clinical trials have shown that Cephapirin Sodium exhibits a favorable safety profile with minimal adverse effects, making it a preferred choice in pediatric and geriatric populations. However, its use is contraindicated in patients with a known hypersensitivity to cephalosporins or penicillins.

Research advancements in the past decade have focused on enhancing the pharmacokinetic properties of Cephapirin Sodium. A 2022 study published in *Antimicrobial Agents and Chemotherapy* reported the development of a nanoparticle-based delivery system that significantly improves the bioavailability and targeted delivery of Cephapirin Sodium to infection sites. This innovation addresses the limitations of traditional formulations, which often suffer from low solubility and rapid clearance in the bloodstream. Additionally, structure-activity relationship (SAR) studies have identified specific molecular modifications that enhance the antibacterial potency of Cephapirin Sodium against multidrug-resistant organisms (MDROs).

The pharmacokinetic profile of Cephapirin Sodium is well-documented, with oral and intravenous administration being the primary routes of delivery. After administration, the drug is rapidly absorbed and distributed throughout the extracellular fluid, with minimal plasma protein binding. The half-life of Cephapirin Sodium is relatively short, necessitating frequent dosing to maintain therapeutic levels. In vivo studies have shown that the sodium salt form enhances renal excretion, reducing the risk of toxic accumulation in patients with impaired kidney function. This property makes Cephapirin Sodium a viable option for patients with renal insufficiency, provided that dose adjustments are made based on serum creatinine levels.

Cephapir, Sodium is also being explored for its potential in combination therapy with other antibiotics to combat antimicrobial resistance. A 2023 study published in *Nature Microbiology* highlighted the synergistic effects of Cephapirin Sodium when combined with fluoroquinolones or carbapenems against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. These findings underscore the importance of rational antibiotic use and combination therapy in addressing the growing threat of antibiotic resistance. Additionally, genomic studies are being conducted to identify specific genetic markers associated with Cephapirin Sodium resistance, which could lead to more personalized treatment strategies in the future.

The development of new formulations of Cephapirin Sodium is an active area of pharmaceutical research. 2023 advancements in solid-state chemistry have led to the creation of extended-release formulations that provide sustained therapeutic levels over a 24-hour period, reducing the need for multiple daily doses. These formulations are particularly beneficial for patients with limited mobility or those who require long-term antibiotic therapy. Furthermore, biocompatibility studies have confirmed the safety of Cephapirin Sodium in long-term use, with no significant toxicological concerns reported in preclinical models.

Cephapirin Sodium also plays a role in veterinary medicine, where it is used to treat bacterial infections in livestock and companion animals. Its efficacy in animal models has been well-documented, with clinical trials demonstrating its ability to reduce mortality rates in severe bacterial infections. However, the use of antibiotics in agriculture has raised concerns about the development of antibiotic-resistant genes in food-producing animals, emphasizing the need for responsible antibiotic stewardship in both human and veterinary medicine.

Future research directions for Cephapirin Sodium include the exploration of nanotechnology for targeted drug delivery and the development of novel derivatives with enhanced antibacterial activity. 2024 studies are also investigating the potential of Cephapirin Sodium in combination with bacteriophages to combat antibiotic-resistant pathogens. These innovative approaches are expected to further expand the therapeutic applications of Cephapirin Sodium while minimizing the risk of antimicrobial resistance.

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